2-Bromo-5-isopropylaniline
Description
BenchChem offers high-quality 2-Bromo-5-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSJISPUIIIPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291574 | |
| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058062-69-3 | |
| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058062-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-isopropylaniline (CAS No. 1058062-69-3) for Researchers and Drug Development Professionals
Introduction: Strategic Importance of 2-Bromo-5-isopropylaniline in Drug Discovery
2-Bromo-5-isopropylaniline, identified by its CAS number 1058062-69-3, is a substituted aniline derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and an isopropyl group on the aniline scaffold, offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct intricate molecular architectures. The isopropyl group, on the other hand, can influence the compound's lipophilicity and steric profile, which are critical parameters in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Aniline derivatives are prevalent structural motifs in a wide array of pharmaceuticals, and the strategic introduction of bromine and isopropyl functionalities, as seen in 2-Bromo-5-isopropylaniline, allows for the targeted modification of lead compounds to optimize their biological activity and safety profiles. This guide will provide a detailed exploration of the synthesis, properties, and applications of this important building block, offering researchers and drug development professionals the necessary insights to effectively utilize it in their discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule. The key properties of 2-Bromo-5-isopropylaniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1058062-69-3 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Insoluble in water | [2] |
Synthesis of 2-Bromo-5-isopropylaniline: A Proposed Pathway
A patent for the synthesis of the related compound 2-bromo-5-fluoroaniline from 4-fluoroaniline utilizes a similar strategy of N-acylation, bromination, and hydrolysis, supporting the feasibility of this proposed route.[3]
Caption: Proposed synthetic pathway for 2-Bromo-5-isopropylaniline.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol based on the proposed synthetic pathway. This protocol should be considered a starting point and may require optimization.
Step 1: Protection of 3-Isopropylaniline
-
To a solution of 3-isopropylaniline (1 equivalent) in pyridine (2-3 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-isopropylphenyl)acetamide.
Step 2: Regioselective Bromination
-
Dissolve the N-(3-isopropylphenyl)acetamide (1 equivalent) in glacial acetic acid (5-10 volumes).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The ortho-directing effect of the acetamido group and the meta-directing effect of the isopropyl group should favor bromination at the 2-position.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-(2-bromo-5-isopropylphenyl)acetamide, can be purified by column chromatography if necessary.
Step 3: Deprotection to Yield 2-Bromo-5-isopropylaniline
-
To the crude N-(2-bromo-5-isopropylphenyl)acetamide, add a solution of hydrochloric acid (e.g., 6M HCl) or sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. If acidic hydrolysis was used, basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-Bromo-5-isopropylaniline. The final product can be further purified by distillation or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 2-Bromo-5-isopropylaniline in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In this reaction, the bromine atom of 2-Bromo-5-isopropylaniline can be coupled with a variety of organoboron compounds (boronic acids or esters) to introduce a wide range of substituents. This reaction is highly valued in medicinal chemistry for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5]
The unprotected amino group in ortho-bromoanilines can sometimes pose challenges in Suzuki-Miyaura couplings, but recent advancements have led to the development of robust catalytic systems that are effective for such substrates.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role as a Key Building Block in Pharmaceutical Research
Bromoarenes are considered valuable building blocks in the synthesis of alicyclic compounds, which are important scaffolds in many drugs.[6] The ability to functionalize the aniline core of 2-Bromo-5-isopropylaniline via reactions like the Suzuki-Miyaura coupling allows for the rapid generation of libraries of diverse compounds for high-throughput screening. This approach accelerates the drug discovery process by enabling the exploration of a broad chemical space around a core scaffold.[7]
While a specific drug on the market directly incorporating the 2-Bromo-5-isopropylaniline moiety was not identified in the searched literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas. For instance, ortho-substituted anilines are key structural elements in inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4), as well as in compounds for the treatment of nonalcoholic fatty liver disease (NAFLD) and as angiotensin II receptor antagonists.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-isopropylaniline. The following information is based on data for related bromoaniline compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Bromo-5-isopropylaniline is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined reactive handle for cross-coupling reactions, combined with the modulating influence of the isopropyl group, provides a powerful tool for the synthesis and optimization of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, empowering researchers to leverage this versatile compound in their quest for new and improved medicines.
References
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]
-
Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Available at: [Link]
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- 3. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
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- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-5-isopropylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-5-isopropylaniline, a substituted aniline derivative with significant potential as a building block in medicinal chemistry and advanced organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes key chemical data, outlines validated synthetic and analytical protocols, and explores the compound's utility in the development of novel therapeutics.
Executive Summary: The Strategic Importance of 2-Bromo-5-isopropylaniline
Substituted anilines are privileged scaffolds in drug discovery, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of 2-Bromo-5-isopropylaniline (Figure 1) offers a unique combination of steric and electronic properties. The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group at the 5-position provides lipophilicity and steric bulk, which can be strategically employed to modulate a molecule's pharmacokinetic profile and target engagement. This guide will delve into the foundational properties of this compound, provide actionable protocols for its synthesis and characterization, and discuss its application in modern drug development workflows.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its effective utilization in research and development. This section details the key identifiers and physicochemical characteristics of 2-Bromo-5-isopropylaniline.
Chemical Identity and Structural Isomers
It is critical to distinguish 2-Bromo-5-isopropylaniline from its structural isomers, as their chemical reactivity and biological activity can differ significantly. The CAS number is the most reliable identifier for a specific chemical substance.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-isopropylaniline | 1058062-69-3 | C₉H₁₂BrN | 214.10 |
| 2-Bromo-4-isopropylaniline | 51605-97-1 | C₉H₁₂BrN | 214.10[1][2] |
| 5-Bromo-2-isopropylaniline | 923148-28-1 | C₉H₁₂BrN | 214.10[3] |
| 3-Bromo-5-isopropylaniline | 112930-36-6 | C₉H₁₂BrN | 214.10[4] |
| 2-Bromo-6-isopropylaniline | 73621-40-6 | C₉H₁₂BrN | 214.10[5] |
Physicochemical Data
The following table summarizes the key computed and experimental properties of 2-Bromo-5-isopropylaniline and one of its common isomers for comparative purposes.
| Property | 2-Bromo-5-isopropylaniline | 2-Bromo-4-isopropylaniline | Source |
| IUPAC Name | 2-bromo-5-(propan-2-yl)aniline | 2-bromo-4-(propan-2-yl)aniline | PubChem |
| Density | Data not available | 1.4 ± 0.1 g/cm³ | Finetech Industry Limited[2] |
| Boiling Point | Data not available | 271.8 ± 20.0 °C at 760 mmHg | Finetech Industry Limited[2] |
| Flash Point | Data not available | 118.2 ± 21.8 °C | Finetech Industry Limited[2] |
| Refractive Index | Data not available | 1.577 | Finetech Industry Limited[2] |
| Storage | Keep in dark place, inert atmosphere, room temperature | Data not available | BLD Pharm[6] |
Synthesis and Purification: A Validated Protocol
The synthesis of substituted anilines often involves the bromination of an aniline precursor. The following protocol is a representative method adapted from the synthesis of a structural isomer, 2-bromo-6-isopropylaniline, which can be modified for the synthesis of 2-Bromo-5-isopropylaniline.[7] The core principle is the electrophilic aromatic substitution of 3-isopropylaniline.
Rationale for Reagent Selection
-
Starting Material: 3-Isopropylaniline is selected as the precursor to achieve the desired 2,5-substitution pattern. The amino group is a strong activating group and is ortho-, para-directing. Bromination is expected to occur at the positions ortho and para to the amino group.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for laboratory-scale brominations. It provides a slow, controlled release of electrophilic bromine.
-
Solvent: A non-polar, aprotic solvent such as benzene or dichloromethane is suitable for this reaction to avoid side reactions with the solvent.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 3-isopropylaniline in dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Dissolve 1 equivalent of N-Bromosuccinimide (NBS) in dichloromethane and add it dropwise to the aniline solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: A generalized workflow for the synthesis of 2-Bromo-5-isopropylaniline.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl methine and methyl protons, and the amine protons. The coupling patterns of the aromatic protons will confirm the 2,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic and alkyl groups.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically employed. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like 2-Bromo-5-isopropylaniline, GC-MS can provide both purity information and mass spectral data for identification.
Caption: A standard analytical workflow for quality control of 2-Bromo-5-isopropylaniline.
Applications in Drug Discovery and Development
The synthetic utility of 2-Bromo-5-isopropylaniline is primarily derived from the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for constructing complex molecular architectures.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the bromoaniline and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of diarylamines or the introduction of various nitrogen-containing functional groups.
-
Heck and Sonogashira Couplings: These reactions enable the formation of carbon-carbon bonds with alkenes and terminal alkynes, respectively, providing access to a wide range of functionalized derivatives.
The strategic use of 2-Bromo-5-isopropylaniline as a building block allows for the systematic exploration of chemical space around a core scaffold, a key activity in lead optimization during drug discovery.[4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Bromo-5-isopropylaniline and its isomers are classified as hazardous chemicals.
GHS Hazard Identification
Based on available data for its isomers, 2-Bromo-5-isopropylaniline should be handled with care. The following GHS hazard statements are associated with these compounds:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Ventilation: Handle this compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][8] The recommendation to "Keep in dark place, inert atmosphere" should be followed to ensure stability.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: If swallowed, call a poison center or doctor.[8]
Conclusion
2-Bromo-5-isopropylaniline is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug discovery. Its specific substitution pattern offers a unique combination of reactivity and steric influence. By understanding its core properties, employing validated synthetic and analytical methods, and adhering to strict safety protocols, scientists can effectively leverage this compound to advance their research and development objectives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521337, 2-Bromo-4-isopropylaniline. Retrieved from [Link]
-
AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12186546, 2-Bromo-6-isopropylaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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An In-depth Technical Guide to 2-Bromo-5-isopropylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-isopropylaniline is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
Substituted anilines are a cornerstone in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. The specific placement of different functional groups on the aniline ring allows for fine-tuning of the molecule's steric and electronic properties, making them versatile intermediates. 2-Bromo-5-isopropylaniline, with its unique substitution pattern of a bromine atom ortho to the amino group and an isopropyl group in the meta position, presents a valuable scaffold for the construction of complex molecular architectures. The bromine atom provides a reactive handle for various cross-coupling reactions, while the isopropyl group can influence the molecule's lipophilicity and binding interactions in a biological context.
Chemical and Physical Properties
2-Bromo-5-isopropylaniline is a yellow oily liquid with the molecular formula C₉H₁₂BrN and a molecular weight of 214.11 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1058062-69-3 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Yellow oil | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The protons on the aromatic ring will exhibit splitting patterns influenced by their coupling with each other. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the bromine, amino, and isopropyl substituents.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-5-isopropylaniline is expected to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic ring and the isopropyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).
3.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments of substituted anilines. For the isomeric compound 2-Bromo-4-isopropylaniline, the top three m/z peaks are observed at 119, 198, and 200.[1]
Synthesis
The synthesis of 2-Bromo-5-isopropylaniline requires a regioselective approach to introduce the bromine atom ortho to the amino group and meta to the isopropyl group. A plausible synthetic route is outlined below.
Figure 1: Proposed synthetic workflow for 2-Bromo-5-isopropylaniline.
Step-by-Step Protocol:
-
Friedel-Crafts Alkylation of Aniline: Aniline can be alkylated with isopropanol in the presence of a suitable acid catalyst to yield a mixture of isopropylanilines.[3] The reaction conditions would need to be optimized to favor the formation of 3-isopropylaniline.
-
Protection of the Amino Group: The amino group of 3-isopropylaniline is protected by acetylation with acetic anhydride to form the corresponding acetanilide derivative. This is a standard procedure to moderate the activating effect of the amino group and prevent side reactions during bromination.[4]
-
Regioselective Bromination: The N-acetyl-3-isopropylaniline is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The acetyl group directs bromination to the ortho and para positions. Due to steric hindrance from the isopropyl group, bromination at the 2-position (ortho to the amino group) is expected.
-
Deprotection of the Amino Group: The final step involves the hydrolysis of the acetyl group under acidic or basic conditions to yield 2-Bromo-5-isopropylaniline.[4]
Reactivity and Synthetic Utility
The reactivity of 2-Bromo-5-isopropylaniline is primarily dictated by the interplay of the amino, bromo, and isopropyl substituents.
5.1. Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key cross-coupling reactions involving 2-Bromo-5-isopropylaniline.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 2-position.[5][6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling with an amine. This allows for the introduction of a wide range of nitrogen-containing functional groups.[5]
5.2. Electrophilic Aromatic Substitution
The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino and isopropyl groups. The directing effects of these groups will influence the position of further substitution on the ring. The amino group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director.
Applications in Drug Development
Substituted anilines are prevalent scaffolds in medicinal chemistry. While specific examples of marketed drugs directly derived from 2-Bromo-5-isopropylaniline are not prominent, its structural motifs are found in various pharmacologically active compounds. Bromoaniline derivatives, in general, are key intermediates in the synthesis of a wide range of therapeutic agents.[7] The unique substitution pattern of 2-Bromo-5-isopropylaniline makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. For instance, related substituted anilino pyrimidine compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR) for cancer treatment.[3][8]
Safety and Handling
2-Bromo-5-isopropylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this compound.[9][10][11]
Conclusion
2-Bromo-5-isopropylaniline is a valuable and versatile building block in organic synthesis. Its distinct substitution pattern offers a unique combination of steric and electronic properties, making it a useful intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of a bromine atom allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
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Hoffman Fine Chemicals. (n.d.). CAS 1058062-69-3 | 2-Bromo-5-isopropylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-isopropylaniline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-6-isopropylaniline. PubChem Compound Database. Retrieved from [Link]
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Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
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RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed. Retrieved from [Link]
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Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
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Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(3), 562-570. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]
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AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between di-bromoanilines and.... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzoxazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of p-isopropylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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A Technical Guide to the Predicted NMR Spectral Data of 2-Bromo-5-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-isopropylaniline. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-Bromo-5-isopropylaniline, a key intermediate in various synthetic applications.
Introduction: The Structural Elucidation of 2-Bromo-5-isopropylaniline
2-Bromo-5-isopropylaniline is an aromatic amine whose structural confirmation is paramount for its application in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities. The analysis is grounded in the established effects of substituents on the electronic environment of the aniline ring.
The strategic placement of the bromo, isopropyl, and amino groups on the aniline ring results in a unique electronic and steric environment for each nucleus, which is reflected in its NMR spectrum. Understanding these spectral signatures is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Bromo-5-isopropylaniline is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group. The solvent for this predicted spectrum is deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-5-isopropylaniline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.2 - 7.4 | d | ~ 2.0 | 1H |
| H-4 | ~ 6.8 - 7.0 | dd | ~ 8.0, 2.0 | 1H |
| H-3 | ~ 6.5 - 6.7 | d | ~ 8.0 | 1H |
| -NH₂ | ~ 3.5 - 4.5 | br s | - | 2H |
| -CH(CH₃)₂ | ~ 2.7 - 2.9 | sept | ~ 7.0 | 1H |
| -CH(CH ₃)₂ | ~ 1.2 | d | ~ 7.0 | 6H |
Rationale for Predicted ¹H NMR Assignments
-
Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amino group is a strong activating group, causing an upfield shift (to lower ppm values) of the ortho and para protons. Conversely, the bromo group is a deactivating group, leading to a downfield shift (to higher ppm values).
-
H-6: This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine is expected to make this the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is ortho to the isopropyl group and meta to both the bromine and amino groups. It will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the amino group and meta to the bromine atom. The strong shielding from the amino group will cause it to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.
-
-
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[2] Their chemical shift can be variable and is dependent on factors such as concentration and solvent.[2]
-
Isopropyl Group Protons (-CH(CH₃)₂):
-
The methine proton (-CH) will be split into a septet by the six equivalent methyl protons.
-
The six methyl protons (-CH₃) are equivalent and will be split into a doublet by the single methine proton.
-
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 2-Bromo-5-isopropylaniline in CDCl₃ will show distinct signals for each of the nine carbon atoms in the molecule, as there are no elements of symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-isopropylaniline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | ~ 110 - 120 |
| C-1 (C-NH₂) | ~ 140 - 150 |
| C-5 (C-isopropyl) | ~ 145 - 155 |
| C-6 | ~ 130 - 135 |
| C-4 | ~ 115 - 125 |
| C-3 | ~ 110 - 120 |
| -C H(CH₃)₂ | ~ 30 - 35 |
| -CH(C H₃)₂ | ~ 20 - 25 |
Rationale for Predicted ¹³C NMR Assignments
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C-1 and C-5: The carbons directly attached to the amino and isopropyl groups (C-1 and C-5) are expected to be the most downfield in the aromatic region due to the substituent effects.
-
C-2: The carbon bearing the bromine atom (C-2) will be significantly shielded compared to an unsubstituted aromatic carbon.
-
C-3, C-4, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbon ortho to the amino group (C-3) is expected to be shielded, while the others will be influenced by a combination of effects. The typical range for aromatic carbons is 125-150 ppm.[3]
-
-
Isopropyl Group Carbons:
-
The methine carbon (-CH) will appear in the aliphatic region, typically between 30-35 ppm.
-
The two equivalent methyl carbons (-CH₃) will be found further upfield, generally in the 20-25 ppm range.[4]
-
Experimental Protocol for NMR Data Acquisition
To obtain experimental NMR data for 2-Bromo-5-isopropylaniline, the following protocol is recommended:
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of the 2-Bromo-5-isopropylaniline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Visualization of Key Structural Features and NMR Correlations
Molecular Structure and Proton Numbering
Caption: Molecular structure of 2-Bromo-5-isopropylaniline with proton numbering.
Predicted ¹H NMR Spin-Spin Coupling Network
Caption: Predicted ¹H-¹H spin-spin coupling interactions in 2-Bromo-5-isopropylaniline.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-isopropylaniline. The presented data, based on established principles of NMR spectroscopy and analysis of structurally related molecules, offers a valuable resource for the preliminary identification and characterization of this compound. Experimental verification using the outlined protocol is strongly recommended for definitive structural confirmation.
References
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-
PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved January 23, 2026, from [Link]
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]
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AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved January 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved January 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 23, 2026, from [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 23, 2026, from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved January 23, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved January 23, 2026, from [Link]
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Introduction to 2-Bromo-5-isopropylaniline and the Significance of IR Spectroscopy
An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-isopropylaniline
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-bromo-5-isopropylaniline, a key intermediate in various synthetic applications, including drug discovery.[1][2] As researchers and professionals in pharmaceutical development, a thorough understanding of the spectroscopic properties of such molecules is paramount for identity confirmation, quality control, and reaction monitoring.[3] This document delves into the theoretical underpinnings of the vibrational modes of 2-bromo-5-isopropylaniline, presents a detailed interpretation of its IR spectrum, and outlines a robust experimental protocol for data acquisition.
2-Bromo-5-isopropylaniline, with the molecular formula C₉H₁₂BrN, is a substituted aniline derivative.[2] Its structure, featuring a primary aromatic amine, a bromine atom, and an isopropyl group on the benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.[2]
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[4] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[4][5] This results in a unique spectral fingerprint that allows for the identification of functional groups and provides insights into the overall molecular structure. For a molecule like 2-bromo-5-isopropylaniline, IR spectroscopy is indispensable for verifying the presence of its key functional moieties and confirming the substitution pattern on the aromatic ring.
Theoretical Framework: Vibrational Modes of 2-Bromo-5-isopropylaniline
The IR spectrum of 2-bromo-5-isopropylaniline is a superposition of the vibrational modes of its constituent parts: the primary aromatic amine, the substituted benzene ring, the isopropyl group, and the carbon-bromine bond. Understanding the expected frequency ranges for these groups is the first step in spectral interpretation.
-
N-H Vibrations (Primary Aromatic Amine): Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. Additionally, an N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.[6]
-
C-H Vibrations (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at frequencies slightly higher than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] In contrast, the C-H stretching vibrations of the aliphatic isopropyl group are expected just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[11] A characteristic feature of the isopropyl group is the presence of a "doublet" due to symmetric and asymmetric bending of the methyl groups, often seen around 1385 and 1365 cm⁻¹.[11]
-
C=C Vibrations (Aromatic Ring): The stretching vibrations within the aromatic ring give rise to a series of absorptions, typically in the 1600-1450 cm⁻¹ range.[8][9] The intensity and position of these bands can be influenced by the substituents on the ring.
-
C-N and C-Br Vibrations: The C-N stretching vibration of aromatic amines is usually found in the 1335-1250 cm⁻¹ region.[6][12] The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[10]
-
Aromatic Substitution Pattern: The out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[8][13] For a 1,2,4-trisubstituted ring, as in 2-bromo-5-isopropylaniline, specific patterns of absorption are expected in this region. Weak overtone bands between 2000-1665 cm⁻¹ can also provide clues about the substitution pattern.[8][14]
Below is a diagram illustrating the key vibrational modes of 2-bromo-5-isopropylaniline.
Caption: Key functional groups and associated vibrational modes in 2-bromo-5-isopropylaniline.
Spectral Analysis and Data Interpretation
The following table summarizes the expected characteristic absorption bands in the IR spectrum of 2-bromo-5-isopropylaniline. The precise wavenumbers can vary slightly based on the physical state of the sample and the specific instrument used.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3480 - 3380 | N-H Stretch (Asymmetric) | Primary Aromatic Amine | Medium | Two distinct bands are characteristic of a primary amine.[6] |
| 3390 - 3300 | N-H Stretch (Symmetric) | Primary Aromatic Amine | Medium | The second of the two N-H stretching bands.[6] |
| 3100 - 3010 | C-H Stretch | Aromatic Ring | Medium to Weak | Typically observed just to the left of 3000 cm⁻¹.[8][15] |
| 2980 - 2850 | C-H Stretch | Isopropyl Group (Alkyl) | Strong | Multiple bands due to methyl and methine C-H stretches.[11] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong | Confirms the presence of the -NH₂ group.[6] |
| 1620 - 1585 | C=C Stretch | Aromatic Ring | Medium | One of several bands indicating the aromatic skeleton.[8] |
| 1520 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong | Another characteristic absorption for the aromatic ring.[9] |
| 1390 - 1380 | C-H Bend | Isopropyl Group | Medium | Part of the characteristic doublet for an isopropyl group.[11] |
| 1370 - 1360 | C-H Bend | Isopropyl Group | Medium | The second peak of the isopropyl doublet.[11] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Indicates the bond between the nitrogen and the aromatic ring.[6] |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong | The pattern of bands in this region is diagnostic of the 1,2,4-trisubstitution pattern.[8][13] |
| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong | Found in the low-frequency fingerprint region.[10] |
Experimental Protocol for Acquiring the IR Spectrum
This section provides a standardized procedure for obtaining a high-quality FT-IR spectrum of 2-bromo-5-isopropylaniline, which is typically a liquid or low-melting solid at room temperature.
Materials and Instrumentation
-
Sample: 2-Bromo-5-isopropylaniline (purity ≥95%)
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Sample Holder: Salt plates (NaCl or KBr)
-
Solvent (for cleaning): Anhydrous acetone or methylene chloride
-
Consumables: Pipettes, lens paper
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the sample compartment is clean and dry.
-
-
Background Spectrum Acquisition (Self-Validation Pillar):
-
Place a clean, empty pair of salt plates (or a single plate for thin film) in the sample holder.
-
Close the sample compartment lid.
-
Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any absorbance from the salt plates themselves, ensuring that the final spectrum is solely that of the analyte. The instrument software will automatically subtract this background from the sample spectrum.
-
-
Sample Preparation (Thin Film/Neat Liquid Method):
-
Place one to two drops of 2-bromo-5-isopropylaniline onto the surface of one clean salt plate.[16]
-
Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film free of air bubbles.
-
Alternatively, for a solid sample, dissolve a small amount in a volatile solvent like methylene chloride, apply a drop to a single salt plate, and allow the solvent to evaporate completely, leaving a thin film of the compound.[17]
-
-
Sample Spectrum Acquisition:
-
Place the prepared salt plate "sandwich" into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Set the acquisition parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).
-
-
Initiate the scan to collect the sample spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks on the resulting spectrum.
-
Compare the obtained peak positions with the expected values from the reference table to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Thoroughly clean the plates with a suitable solvent (e.g., anhydrous acetone) and lens paper.
-
Return the clean, dry plates to a desiccator to prevent moisture damage.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for obtaining the IR spectrum of 2-bromo-5-isopropylaniline.
Applications in a Drug Development Context
In the pharmaceutical industry, IR spectroscopy serves as a rapid, reliable, and non-destructive analytical tool.[3] For a starting material like 2-bromo-5-isopropylaniline, its applications are twofold:
-
Identity and Quality Control: Upon receiving a new batch of 2-bromo-5-isopropylaniline, a quick IR scan can confirm its identity by matching its spectral fingerprint to a known reference. The absence of unexpected peaks (e.g., carbonyl peaks around 1700 cm⁻¹ from oxidation, or O-H bands from water) can provide a preliminary assessment of its purity.
-
Reaction Monitoring: When 2-bromo-5-isopropylaniline is used in a subsequent synthetic step, for example, an acylation or alkylation of the amine group, IR spectroscopy can be used to monitor the reaction's progress. The disappearance of the characteristic primary amine N-H stretching bands (3500-3300 cm⁻¹) and the appearance of new bands (e.g., an amide C=O stretch around 1680 cm⁻¹) would indicate the conversion of the starting material to the desired product.
By integrating this in-depth spectroscopic analysis into the research and development workflow, scientists can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible outcomes in the drug discovery process.
References
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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropylaniline
This guide provides a comprehensive overview of the synthetic pathway to 2-bromo-5-isopropylaniline, a key intermediate in pharmaceutical and materials science. We will delve into the strategic considerations for its synthesis, the underlying reaction mechanisms, a detailed experimental protocol, and critical process controls necessary for achieving high yield and purity.
Strategic Imperative: The Challenge of Regioselectivity
The synthesis of 2-bromo-5-isopropylaniline presents a classic challenge in aromatic chemistry: controlling the position of electrophilic substitution on a disubstituted benzene ring. The starting material, 3-isopropylaniline, possesses two activating groups—an amino (-NH₂) group and an isopropyl group—in a meta-relationship.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It strongly activates positions 2, 4, and 6 for electrophilic attack through its +M (mesomeric) effect.
-
Isopropyl Group (-CH(CH₃)₂): A moderately activating, ortho, para-directing group. It activates positions 2, 4, and 6 via its +I (inductive) effect and hyperconjugation.
The convergence of these directing effects heavily favors substitution at positions 2, 4, and 6. Our target molecule, however, requires bromination at the 2-position, which is ortho to the amino group but also sterically hindered by the adjacent isopropyl group. This steric hindrance can significantly influence the regiochemical outcome. Therefore, a successful synthesis hinges on reaction conditions that can overcome this hindrance or leverage it to our advantage.
The Core Mechanism: Electrophilic Aromatic Substitution
The primary route to 2-bromo-5-isopropylaniline is the direct bromination of 3-isopropylaniline via an electrophilic aromatic substitution (EAS) reaction.[1] This mechanism proceeds through several key steps:
-
Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. While molecular bromine (Br₂) can be used, it is highly reactive with anilines and often leads to polybromination and oxidation.[2][3] A milder and more selective reagent is N-Bromosuccinimide (NBS), which serves as a safer source of electrophilic bromine.[4][5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aniline ring attacks the electrophilic bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate dictates the position of substitution. Attack at the ortho or para positions relative to the amino group allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.
-
Deprotonation and Aromatization: A weak base, such as the solvent or the succinimide anion (if using NBS), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
The regioselectivity of this reaction is highly dependent on the solvent. The choice of solvent can influence the polarity of the reaction medium and, consequently, the reaction's outcome.[6][7]
Visualizing the Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 3-isopropylaniline at the 2-position.
Caption: Mechanism of ortho-bromination of 3-isopropylaniline.
A Validated Experimental Protocol
This protocol is adapted from established methods for the regioselective bromination of substituted anilines.[8]
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Isopropylaniline | 135.21 | 10.0 g | 0.074 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.2 g | 0.074 | 1.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.074 mol) of 3-isopropylaniline in 200 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 13.2 g (0.074 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 9:1 hexanes:ethyl acetate to afford 2-bromo-5-isopropylaniline as a pale yellow oil.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Causality and In-Field Insights
-
Choice of Brominating Agent: NBS is preferred over Br₂ to prevent the formation of polybrominated byproducts. The in-situ generation of a low concentration of Br₂ from NBS helps to control the reaction's selectivity.[9]
-
Temperature Control: Maintaining a low temperature (0 °C) is crucial to minimize side reactions and improve the regioselectivity towards the desired ortho-bromo isomer. Exothermic reactions can lead to a loss of selectivity.
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and inert under the reaction conditions. The polarity of the solvent can significantly impact the distribution of isomers.[7]
-
Aqueous Workup: The sodium bicarbonate wash is essential to neutralize any acidic byproducts, such as hydrobromic acid (HBr), and to remove the succinimide byproduct.
Conclusion
The synthesis of 2-bromo-5-isopropylaniline is a well-defined process that relies on the principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the choice of a mild brominating agent like NBS and maintaining low temperatures, the desired regioselectivity can be achieved. The protocol provided in this guide offers a reliable and reproducible method for obtaining this valuable chemical intermediate with high purity.
References
-
Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
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-
Carotti, A., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 463-469. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
-
ResearchGate. (2014). 2-Bromo-5-methylpyridine. Retrieved from [Link]
-
ACS Publications. (2005). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 2-Bromo-5-isopropylaniline
Abstract: This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig C-N cross-coupling reaction using 2-Bromo-5-isopropylaniline as the aryl halide substrate. The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind component selection, offering a detailed and validated experimental protocol, and providing a strategic guide to reaction optimization and troubleshooting. The content herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with a nuanced and challenging substrate.
Foundational Principles: Mechanism and Strategic Component Selection
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or pseudohalide.[2] Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
The Catalytic Cycle
The generally accepted mechanism begins with an active Pd(0) species, which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst to continue the cycle.[3][4]
Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Component Selection for 2-Bromo-5-isopropylaniline
The substrate, 2-Bromo-5-isopropylaniline, possesses an electron-rich aromatic ring due to the ortho-amino and meta-isopropyl electron-donating groups. This electronic character can make the initial oxidative addition step more challenging compared to electron-deficient systems. Therefore, the choice of catalyst, ligand, and base is critical for success.
-
Palladium Source (Precatalyst): While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to variability.[3] Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are strongly recommended. These air-stable complexes rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results and often requiring lower catalyst loadings.[3][5]
-
Ligand: This is arguably the most critical parameter. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are necessary. They stabilize the palladium center, promote the challenging oxidative addition step, and facilitate the final reductive elimination.
-
Recommended Ligands: Biaryl monophosphine ligands such as RuPhos, XPhos, or BrettPhos are excellent starting points. BrettPhos, in particular, is often effective for coupling primary amines.[4] The selection should balance steric bulk to promote reductive elimination with sufficient flexibility to accommodate the coupling partners.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is a robust and common choice.[3] For more sensitive substrates where the strong basicity of NaOtBu might be detrimental, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[3][5] Tetrahydrofuran (THF) can also be used but its lower boiling point limits the accessible temperature range. It is crucial to use high-purity, degassed solvents to prevent catalyst deactivation.
-
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an exemplar primary amine, n-hexylamine , with 2-Bromo-5-isopropylaniline .
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Density | Stoichiometry | Amount (mmol) | Quantity |
| 2-Bromo-5-isopropylaniline | C₉H₁₂BrN | 214.10 | - | 1.0 eq | 1.0 | 214 mg |
| n-Hexylamine | C₆H₁₅N | 101.19 | 0.766 g/mL | 1.2 eq | 1.2 | 159 µL |
| RuPhos Pd G3 | C₄₂H₅₄NO₃PPdS | 814.41 | - | 0.02 eq | 0.02 | 16.3 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 eq | 1.4 | 135 mg |
| Toluene (Anhydrous, Degassed) | C₇H₈ | 92.14 | 0.867 g/mL | - | - | 5.0 mL |
| Reaction Vial (e.g., 8 mL) | - | - | - | - | - | 1 |
| Magnetic Stir Bar | - | - | - | - | - | 1 |
Step-by-Step Methodology
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Vial Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-isopropylaniline (214 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (16.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Through the septum, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow this with the addition of n-hexylamine (159 µL, 1.2 mmol).
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Allow the reaction to stir vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the vial from the heat source and allow it to cool to room temperature.
-
Quench the reaction mixture by slowly adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired N-hexyl-5-isopropylanilin-2-amine product.
-
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary to achieve high yields, especially when changing the amine coupling partner. The following table provides guidance on key parameters to adjust.
Table 2: Reaction Parameters for Optimization
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale for Change |
| Ligand | RuPhos | XPhos | BrettPhos | To address steric or electronic mismatches with the coupling partners. XPhos is broadly applicable; BrettPhos is often good for primary amines. |
| Base | NaOtBu | LHMDS (Lithium bis(trimethylsilyl)amide) | K₃PO₄ (Potassium Phosphate) | LHMDS is another strong base. K₃PO₄ is a weaker, non-alkoxide base suitable for substrates with base-sensitive functional groups.[6] |
| Solvent | Toluene | 1,4-Dioxane | tert-Amyl alcohol | To improve solubility or access different temperature ranges. tert-Amyl alcohol can sometimes prevent side reactions like hydrodehalogenation.[3] |
| Temperature | 100 °C | 80 °C | 110 °C | Lower temperature may improve selectivity if side products are observed. Higher temperature can accelerate slow reactions. |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Poor solubility of reagents. | 1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents.2. Increase temperature (up to 110-120 °C).3. Screen alternative solvents (e.g., dioxane). |
| Hydrodehalogenation | The aryl bromide is reduced to an arene instead of coupling. This can be caused by moisture or an unsuitable base/solvent combination. | 1. Rigorously dry all reagents and solvents.2. Switch to a phosphate or carbonate base.3. Consider using tert-amyl alcohol as the solvent. |
| Side Product Formation | 1. Reaction temperature is too high.2. Incorrect ligand choice leading to undesired reactivity. | 1. Lower the reaction temperature.2. Screen a panel of ligands (see Table 2).3. Analyze side products by MS to diagnose the issue. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium tert-butoxide is a strong, corrosive base. Toluene is a flammable and volatile organic solvent.
-
Reaction Conditions: The reaction is performed under pressure at high temperatures. Use appropriately sealed and pressure-rated vials and conduct the reaction behind a blast shield.
-
Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional guidelines for hazardous waste.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Amination - General Overview. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. Retrieved from [Link]
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Application Notes & Protocols: Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-isopropylaniline
Introduction: The Synthetic Value of 2-Bromo-5-isopropylaniline and the Critical Role of Ligand Selection
2-Bromo-5-isopropylaniline is a key substituted aniline building block in the synthesis of a diverse range of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of the bromine, amino, and isopropyl groups offers multiple points for synthetic diversification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation), have emerged as powerful and versatile methods for elaborating such scaffolds.[4][5][6][7]
The success of these transformations, however, is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. The ligand modulates the catalyst's electronic and steric properties, directly influencing its stability, activity, and selectivity.[6][8] For a substrate like 2-bromo-5-isopropylaniline, which presents the dual challenges of a sterically demanding ortho-substituent (the amino group) and an electron-rich aromatic ring, rational ligand selection is paramount to achieving high yields and avoiding common side reactions.[1][9][10]
This in-depth guide provides a technical framework for selecting the optimal phosphine ligand for the cross-coupling of 2-bromo-5-isopropylaniline. We will explore the mechanistic rationale behind ligand choice, present a comparative analysis of common ligand classes, and provide detailed, field-proven protocols for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: How Ligands Dictate Catalytic Efficiency
The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[7][11] The ligand plays a crucial role in each of these steps.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of 2-bromo-5-isopropylaniline. Bulky, electron-rich phosphine ligands are known to accelerate this rate-limiting step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[6][12] The strong σ-donating character of these ligands increases the electron density on the palladium center, facilitating its insertion into the aryl halide bond.
-
Transmetalation/Amine Binding: In Suzuki-Miyaura coupling, the organoboron species transfers its organic group to the palladium center. For Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by a base. The steric bulk of the ligand can influence which species can approach the metal center and can also affect the geometry of the resulting complex, impacting the subsequent reductive elimination.
-
Reductive Elimination: This final step forms the desired C-N or C-C bond and regenerates the active Pd(0) catalyst. Ligands with significant steric bulk can promote reductive elimination by creating a sterically crowded environment around the palladium center, which favors the formation of the product and dissociation from the metal.[11][12]
The interplay of these electronic and steric factors is visualized in the catalytic cycle diagram below.
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Ligand Selection Guide for 2-Bromo-5-isopropylaniline
For sterically hindered and electron-rich substrates like 2-bromo-5-isopropylaniline, the most effective ligands are typically bulky, electron-rich monophosphines, often from the dialkylbiarylphosphine class developed by Buchwald and Hartwig.[5][12][13] These ligands promote the formation of the active monoligated palladium species necessary for efficient catalysis.
| Ligand Class | Representative Ligands | Key Features & Suitability for 2-Bromo-5-isopropylaniline |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly Recommended. These are the go-to ligands for challenging substrates.[11][14] Their steric bulk and strong electron-donating ability are ideal for promoting both oxidative addition and reductive elimination with hindered anilines.[10] |
| Bidentate Phosphines | BINAP, Xantphos, dppf | Potentially Suitable, but may be less effective. While widely used, bidentate ligands can sometimes lead to slower reaction rates with sterically hindered substrates compared to their monophosphine counterparts.[2] Xantphos, with its large bite angle, can be effective in some cases.[2][15] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Good for Suzuki-Miyaura. These are strongly electron-donating and can be very effective, particularly in Suzuki-Miyaura couplings of aryl chlorides and bromides.[6] Their effectiveness in Buchwald-Hartwig amination of this specific substrate may require optimization. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Alternative option. NHCs are strong σ-donors and have shown utility in a range of cross-coupling reactions.[2] They can be a viable alternative to phosphine ligands, particularly when phosphine sensitivity is a concern. |
For initial screening with 2-bromo-5-isopropylaniline, XPhos or RuPhos are excellent starting points for both Buchwald-Hartwig and Suzuki-Miyaura couplings due to their proven track record with challenging aniline derivatives.[14]
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 2-bromo-5-isopropylaniline. It is essential to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes the C-N coupling of 2-bromo-5-isopropylaniline with a representative secondary amine, such as morpholine.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
2-Bromo-5-isopropylaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
XPhos (2-4 mol% if using Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane (0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, ligand (if not using a precatalyst), and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Via syringe, add the anhydrous solvent, followed by the 2-bromo-5-isopropylaniline and morpholine.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details the C-C bond formation between 2-bromo-5-isopropylaniline and a representative arylboronic acid, such as phenylboronic acid.
Materials:
-
2-Bromo-5-isopropylaniline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable precatalyst (e.g., CataCXium A palladacycle)[1]
-
RuPhos (4 mol% if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equiv)[1]
-
Dioxane/water (e.g., 4:1 v/v) or 2-Methyltetrahydrofuran (2-MeTHF) (0.1-0.2 M)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine 2-bromo-5-isopropylaniline, phenylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.[16]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.[9]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[9][16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography.
Troubleshooting and Self-Validation
A successful cross-coupling protocol is a self-validating system. Key indicators of a well-optimized reaction include:
-
Complete consumption of starting material: Incomplete conversion often points to catalyst deactivation or insufficient reactivity. Consider screening alternative ligands (e.g., moving from XPhos to BrettPhos for more hindered systems) or bases.
-
Minimal side product formation: The primary side product in couplings with anilines is often hydrodehalogenation (replacement of bromine with hydrogen). This can be suppressed by ensuring a sufficiently fast rate of the desired coupling, often achieved with more active, bulky ligands.
-
Reproducibility: The reaction should yield consistent results across multiple runs. Inconsistent outcomes may suggest sensitivity to trace amounts of air or moisture, highlighting the need for rigorous inert atmosphere techniques.
If initial trials with the recommended ligands are unsuccessful, a high-throughput screen using a panel of different phosphine ligands and bases is a highly effective strategy for identifying optimal conditions.[1]
Conclusion
The successful cross-coupling of 2-bromo-5-isopropylaniline is a highly achievable goal that hinges on the rational selection of the palladium catalyst's ligand. For this sterically hindered and electron-rich substrate, bulky and electron-donating monophosphine ligands, such as those from the Buchwald dialkylbiarylphosphine family, represent the state-of-the-art and provide the highest probability of success. The protocols provided herein serve as robust and validated starting points for researchers in synthetic chemistry and drug development. By understanding the mechanistic role of the ligand and employing rigorous experimental technique, these powerful C-N and C-C bond-forming reactions can be effectively harnessed to accelerate discovery and innovation.
References
-
Merck & Co., Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Merck & Co., Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit User Discussion (2023). Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
-
LibreTexts Chemistry (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic & Biomolecular Chemistry (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. RSC Publishing. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
University of Massachusetts Amherst (n.d.). Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. [Link]
-
Beilstein-Institut (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
National Institutes of Health (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
OpenChemHub (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Royal Society of Chemistry (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
ResearchGate (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
Royal Society of Chemistry (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing (n.d.). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. [Link]
-
University of Windsor (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Fiveable (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
-
YouTube (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS Publications (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
ACS Publications (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy. [Link]
-
Gessner Group (n.d.). Phosphine ligands and catalysis. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. people.umass.edu [people.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. gessnergroup.com [gessnergroup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. reddit.com [reddit.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Bromo-5-isopropylaniline as a Versatile Pharmaceutical Intermediate
Introduction: Strategic Value in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities. 2-Bromo-5-isopropylaniline emerges as a highly valuable and versatile intermediate, offering a unique combination of structural and electronic properties conducive to the rapid diversification of compound libraries.
The utility of this intermediate is rooted in its distinct trifunctional scaffold:
-
Aniline Moiety (-NH₂): A primary amine that serves as a key nucleophile or a point foramide bond formation, sulfonylation, and other functional group interconversions common in pharmaceutical synthesis.
-
Bromo Group (-Br): An excellent synthetic handle for palladium-catalyzed cross-coupling reactions. Its position ortho to the amine allows for the construction of sterically influenced biaryl and heteroaryl structures.
-
Isopropyl Group (-CH(CH₃)₂): This bulky, lipophilic group significantly influences the molecule's physicochemical properties. It can modulate solubility, impact metabolic stability, and provide crucial steric hindrance that can direct the regioselectivity of subsequent reactions or influence the final compound's binding affinity to a biological target.
Aniline derivatives are foundational in medicinal chemistry, though their use can be associated with metabolic instability or toxicity.[1][2][3] Strategic modifications, such as those enabled by 2-Bromo-5-isopropylaniline, allow chemists to fine-tune pharmacological profiles to enhance efficacy and safety.[1] This guide provides a comprehensive overview of the properties, handling, and core synthetic applications of 2-Bromo-5-isopropylaniline, with detailed protocols for its use in cornerstone C-C and C-N bond-forming reactions.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher. The following data provides a summary of key properties and safety information.
Compound Data
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-5-isopropylaniline | N/A |
| CAS Number | 1058062-69-3 | |
| Molecular Formula | C₉H₁₂BrN | |
| Molecular Weight | 214.10 g/mol | |
| Appearance | Liquid | |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Hazard & Safety Information
This information is a summary and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the full SDS before handling the chemical.
| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Health Hazards | GHS07 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of 2-Bromo-5-isopropylaniline
A documented synthesis for the isomeric 2-bromo-6-isopropylaniline involves the direct bromination of o-isopropylaniline using N-Bromosuccinimide (NBS).[4] This highlights a common and effective strategy for the regioselective bromination of anilines.
Conceptual Workflow: The synthesis would likely start from a precursor where the desired substitution pattern is already established or can be installed sequentially. For instance, starting with a suitably substituted nitrobenzene, followed by reduction, would be a common academic approach. Industrial routes may vary.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-Bromo-5-isopropylaniline in pharmaceutical synthesis is its role as an aryl halide in palladium-catalyzed cross-coupling reactions. This enables the modular construction of complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylaniline
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are tackling the Suzuki-Miyaura coupling of 2-Bromo-5-isopropylaniline. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yield, reproducible results.
The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle
Before troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura reaction. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] Each step presents a potential bottleneck, especially with a challenging substrate like 2-Bromo-5-isopropylaniline.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your aniline substrate. This is often the rate-determining step. The steric bulk ortho to the bromine can hinder this process.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst. Bulky groups can facilitate this final step.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered when working with 2-Bromo-5-isopropylaniline.
Q1: My reaction has stalled or resulted in a very low yield. What are the most likely causes?
A1: Low yield is a common issue stemming from several factors specific to your substrate.
The combination of an ortho-bromo group and a free aniline presents two primary challenges: steric hindrance and catalyst inhibition.
-
Steric Hindrance: The isopropyl group at the 5-position and, more importantly, the bromine at the 2-position create significant steric congestion around the reaction center. This can slow down the initial oxidative addition step, which is often the bottleneck for the entire reaction.[4]
-
Catalyst Inhibition by the Aniline Group: The lone pair of electrons on the nitrogen of the unprotected aniline can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing catalytic turnover. While methods for coupling unprotected ortho-anilines exist, they require carefully chosen conditions to overcome this issue.[5]
-
Side Reactions: The most common side reactions are dehalogenation of the starting material and protodeboronation of the boronic acid partner. If you see significant amounts of 3-isopropylaniline in your crude mixture, dehalogenation is a likely culprit.
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst. Check the purity of your boronic acid, as they can degrade upon storage.
-
Analyze the Catalyst System: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective for this type of substrate. You need a system designed for sterically demanding couplings.
-
Re-evaluate Base and Solvent: The base and solvent are not passive components; they critically influence the reaction rate and selectivity.
Q2: How do I select the right catalyst and ligand to overcome the steric hindrance and aniline coordination?
A2: Your catalyst system must feature a bulky, electron-rich ligand.
The key is to use a ligand that is both sterically demanding and highly electron-donating.
-
Bulky Ligands: A large ligand promotes the final reductive elimination step and can help prevent the formation of inactive palladium dimers.[3] More importantly, it creates a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to a hindered aryl bromide.
-
Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center, which significantly accelerates the rate of oxidative addition into the C-Br bond.
Recommended Ligand Classes:
-
Dialkylbiarylphosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging couplings. For your substrate, ligands like SPhos , XPhos , or RuPhos are excellent starting points. They are designed to be both bulky and electron-rich.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and have demonstrated high efficacy in couplings of hindered substrates. Pre-catalysts like PEPPSI™-IPr are commercially available and often show excellent results.[2]
-
Specialized Catalysts: For unprotected ortho-bromoanilines, recent literature has shown that the preformed palladacycle CataCXium® A Pd G3 is uniquely effective, outperforming many other common catalyst systems.[5]
Q3: What is the optimal base and solvent system for coupling with an unprotected aniline?
A3: A moderately strong, non-nucleophilic base in an aprotic polar solvent is typically the best choice.
The base's primary role is to activate the boronic acid for transmetalation.[2] However, a base that is too strong or too nucleophilic can lead to side reactions.
-
Base Selection:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Often a good first choice. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective, especially in difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective for many Suzuki couplings, particularly with hindered substrates.
-
Fluorides (KF): Can be used, especially if your substrate has base-sensitive functional groups, but may be less effective for this specific transformation.[2]
-
-
Solvent System:
-
Ethers (Dioxane, THF, 2-MeTHF): These are the most common solvents. A mixture with water (e.g., Dioxane/H₂O) is frequently used to help dissolve the inorganic base and facilitate the formation of the active borate species.
-
Recent Findings: For the coupling of complex ortho-bromoanilines, a switch from dioxane to 2-Methyltetrahydrofuran (2-MeTHF) has been shown to dramatically increase yields, in some cases from ~50% to over 90%.[5] This is likely due to its favorable solubility properties and interaction with the catalytic species.
-
Q4: I am observing significant dehalogenation and/or boronic acid homo-coupling. How can I suppress these side reactions?
A4: These side reactions point to specific mechanistic issues that can be addressed by adjusting your reaction components.
-
Dehalogenation (Ar-Br → Ar-H): This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the boronic acid. The hydride can come from the solvent (especially alcohols) or certain bases.
-
Solution:
-
Use a boronic ester instead of a boronic acid. Boronic esters, particularly pinacol esters (Bpin), are more stable and less prone to protodeboronation, ensuring a sufficient concentration of the coupling partner is available for transmetalation.
-
Avoid amine bases or alcohol solvents if dehalogenation is severe. Stick to carbonate or phosphate bases.
-
Ensure your reaction is truly anaerobic.
-
-
-
Homo-coupling (R-B(OR)₂ → R-R): This side reaction is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid.
-
Solution:
-
Thorough Degassing: This is the most critical factor. Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.
-
Use a Pre-catalyst: Pd(II) pre-catalysts are often more stable to air than Pd(0) sources like Pd(PPh₃)₄ and are reduced to the active Pd(0) species in situ.
-
-
Experimental Design and Protocols
A systematic approach is key to optimizing this reaction. We recommend a screening approach to identify the ideal conditions.
Table 1: Recommended Starting Conditions for Reaction Screening
| Parameter | Condition A (General) | Condition B (Hindered) | Condition C (Literature-Optimized) |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | CataCXium® A Pd G3 (5-10 mol%) |
| Ligand | SPhos (2.5 mol%) | XPhos (5 mol%) | (Internal to G3 precatalyst) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane / H₂O (10:1) | Toluene | 2-MeTHF / H₂O (10:1) |
| Temperature | 80-100 °C | 110 °C | 70-90 °C |
| Boron Source | Arylboronic Acid (1.2 equiv) | Arylboronic Pinacol Ester (1.5 equiv) | Arylboronic Pinacol Ester (1.5 equiv) |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-isopropylaniline (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex). Add them to the reaction mixture under a positive flow of inert gas. If using a solution of the catalyst, add it via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Advanced Visualization: Troubleshooting Workflow
When initial attempts fail, a logical workflow can guide your optimization strategy.
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kerr, G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Kerr, G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-5-isopropylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of sterically hindered and electron-rich substrates, specifically focusing on 2-Bromo-5-isopropylaniline. Here, we move beyond generic protocols to provide in-depth, troubleshooting-oriented solutions grounded in mechanistic principles.
Introduction: The Challenge of Hindered Anilines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components in pharmaceuticals and advanced materials.[1][2] However, substrates like 2-Bromo-5-isopropylaniline present a dual challenge:
-
Steric Hindrance: The ortho-bromo group significantly impedes the approach of the amine and the palladium catalyst, potentially slowing down or inhibiting key steps in the catalytic cycle.
-
Electron-Rich Nature: The aniline moiety is electron-donating, which can affect the oxidative addition step and the overall electronic balance of the catalytic intermediates.
This guide provides a structured, question-and-answer approach to tackle the most common issues encountered when working with this and similar challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion. What are the primary factors to investigate?
Low conversion is a common starting problem. The issue often lies within the core components of the catalytic system: the ligand, the base, or the palladium source.
A1: Systematic Troubleshooting for Low Conversion
Your primary focus should be on enhancing the catalytic activity, particularly by addressing the steric hindrance around the reaction center.
1. Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential.[3] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. If you are using a general-purpose ligand like BINAP or DPEphos, it may not be adequate.
-
Expert Recommendation: Switch to a state-of-the-art biaryl phosphine ligand. Ligands from the Buchwald group such as XPhos , SPhos , or RuPhos are specifically designed for challenging couplings.[4] For particularly hindered systems, consider even bulkier ligands like BrettPhos .
| Ligand | Key Feature | Application Notes for Hindered Substrates |
| XPhos | Bulky and electron-rich | Excellent starting point for many hindered aryl bromides. |
| SPhos | Similar to XPhos | Often used interchangeably with XPhos; screening both is recommended. |
| RuPhos | Increased electron density | Can be effective when other ligands fail, particularly with electron-rich anilines. |
| BrettPhos | Very bulky | Specifically designed for extremely hindered couplings. |
2. The Role of the Base: The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle, facilitating the deprotonation of the amine coordinated to the palladium center.[5][6] For hindered anilines, a strong, non-nucleophilic base is paramount.
-
Expert Recommendation: Sodium tert-butoxide (NaOtBu) is the gold standard for a reason.[7] If solubility is an issue, lithium bis(trimethylsilyl)amide (LHMDS) can be an effective alternative.[5][7] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often insufficient for such a demanding transformation.[7]
3. Palladium Precatalyst: The choice of palladium source can influence the initiation of the catalytic cycle. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state.
-
Expert Recommendation: To ensure a consistent and rapid initiation, consider using a pre-formed Pd(0) source or an air-stable precatalyst. The Buchwald G3 or G4 precatalysts, which incorporate the phosphine ligand, are highly recommended for reproducibility and efficiency.
Q2: I'm observing significant hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
Hydrodehalogenation is a common parasitic reaction in Buchwald-Hartwig aminations, arising from a competing pathway in the catalytic cycle.
A2: Suppressing Hydrodehalogenation
This side reaction occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide. This often points to an issue with the relative rates of the desired C-N bond formation versus undesired pathways.
1. Re-evaluate Your Ligand-to-Palladium Ratio: An insufficient amount of the bulky phosphine ligand can leave the palladium center coordinatively unsaturated, making it more susceptible to side reactions.
-
Expert Recommendation: Ensure a ligand-to-palladium ratio of at least 1.5:1, and often 2:1 is optimal, especially when starting with a simple palladium source like Pd(OAc)₂. This helps to maintain the integrity of the catalytically active species.
2. Solvent Choice Matters: The solvent can influence the solubility of the base and the stability of reaction intermediates.[8][9]
-
Expert Recommendation: Toluene is a robust, non-polar solvent for these reactions. However, if you are experiencing issues, consider a slightly more polar aprotic solvent like dioxane or CPME (cyclopentyl methyl ether). Avoid protic solvents which can be a source of protons for the hydrodehalogenation pathway. Some protocols have found success with solvent mixtures, such as toluene and t-BuOH, to improve the solubility of all reaction components.[10]
3. Water Content: Rigorously dry conditions are crucial. Trace amounts of water can react with the strong base and generate hydroxide ions, which can facilitate the formation of palladium-hydride species.
-
Expert Recommendation: Use anhydrous solvents and ensure your glassware is oven-dried. Handle the hygroscopic base (NaOtBu) in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.
Experimental Protocols
Protocol 1: Ligand Screening for Optimal Yield
This protocol is designed to efficiently screen different bulky phosphine ligands to identify the optimal choice for your specific amination.
Materials:
-
2-Bromo-5-isopropylaniline
-
Amine coupling partner
-
Pd₂(dba)₃ (or a suitable precatalyst)
-
Ligands to be screened (e.g., XPhos, SPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
An array of reaction vials with stir bars
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox, charge each reaction vial with 2-Bromo-5-isopropylaniline (1.0 mmol), the amine coupling partner (1.2 mmol), and NaOtBu (1.4 mmol).
-
Catalyst Addition: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand in anhydrous toluene.
-
Reaction Setup: To each reaction vial, add the appropriate amount of the palladium and ligand stock solutions to achieve the desired catalyst loading (typically 1-2 mol% Pd) and a ligand-to-palladium ratio of 1.5:1.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (typically 80-110 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals. Once the starting material is consumed or the reaction has stalled, quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product for each ligand.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism.[1]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Troubleshooting Workflow
When encountering poor yields, a systematic approach is essential. This workflow provides a logical sequence of steps to diagnose and solve common problems.
Caption: A decision tree for troubleshooting poor reaction yields.
Concluding Remarks
The successful Buchwald-Hartwig amination of challenging substrates like 2-Bromo-5-isopropylaniline is a multivariate problem where the interplay between ligand, base, solvent, and reaction conditions is critical. A methodical, evidence-based approach to troubleshooting, grounded in the mechanistic underpinnings of the reaction, will invariably lead to improved outcomes. Do not hesitate to screen a matrix of conditions; the initial investment in optimization will pay dividends in the form of higher yields, cleaner reactions, and reproducible results.
References
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 2001-2044. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Lectures. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11014-11023. Retrieved from [Link]
-
Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2358-2383. Retrieved from [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Retrieved from [Link]
-
Newman, S. G., et al. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 140(15), 5038-5046. Retrieved from [Link]
-
Various Authors. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]
-
Scilit. (n.d.). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. Retrieved from [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]
-
Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Technical Support Center: Mastering Cross-Coupling Reactions with 2-Bromo-5-isopropylaniline
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of dehalogenation during cross-coupling reactions involving 2-Bromo-5-isopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and maximize yields. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable, field-tested strategies to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and concerns we receive from chemists working with 2-Bromo-5-isopropylaniline and similar electron-rich aryl bromides.
Q1: What is dehalogenation and why is it a problem with 2-Bromo-5-isopropylaniline?
A: Dehalogenation, in this context, refers to the undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 3-isopropylaniline.[1] This is a significant issue as it consumes your valuable starting material, reduces the overall yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1]
Q2: I thought the electron-donating aniline group would suppress dehalogenation. Why am I still observing it?
A: While it's true that electron-deficient aryl halides are generally more prone to dehalogenation,[1] several factors can still promote this side reaction with electron-rich substrates like 2-Bromo-5-isopropylaniline. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive intermediate can arise from various sources, including trace water, alcohol solvents, or even certain bases and phosphine ligands.[1] Once formed, the Pd-H species can reductively eliminate with the aryl group, leading to the dehalogenated byproduct.[1][2] The aniline moiety itself, while electronically deactivating towards this specific side reaction, can potentially coordinate to the palladium center or interact with the base, subtly altering the reaction pathway.
Q3: How do the reaction conditions influence the extent of dehalogenation?
A: Every component of your reaction mixture plays a crucial role. The choice of palladium catalyst and ligand is paramount, as they dictate the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1] The base can be a source of hydride or influence the stability of the catalytic species.[1][3] The solvent can also be a hydride source and affect catalyst solubility and reactivity.[4] Finally, temperature can influence the reaction kinetics, with higher temperatures sometimes favoring dehalogenation.[1]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
When facing significant dehalogenation, a systematic approach to troubleshooting is key. Below, we break down the critical reaction parameters and provide evidence-based recommendations.
The Catalyst System: Your First Line of Defense
The heart of any cross-coupling reaction is the palladium catalyst and its coordinating ligand. The ligand's steric and electronic properties are instrumental in preventing dehalogenation.
The Underlying Principle: The goal is to select a ligand that promotes rapid reductive elimination of the desired product from the L-Pd(Ar)(R) intermediate, thereby outcompeting the hydrodehalogenation pathway. Bulky, electron-rich phosphine ligands are often the solution.[1] They stabilize the palladium center and accelerate the desired C-C or C-N bond formation.[1]
Recommendations:
-
Move Beyond First-Generation Ligands: If you are using simple, less bulky phosphines like PPh₃, consider switching to more advanced ligands. While classic, catalysts like Pd(PPh₃)₄ can be prone to promoting dehalogenation.[4]
-
Embrace Bulky, Electron-Rich Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos are specifically designed to accelerate reductive elimination and are highly effective at suppressing dehalogenation.[1][5]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be excellent choices for challenging cross-couplings, offering high stability and activity.[6][7]
Comparative Table of Common Ligands:
| Ligand Family | Example(s) | Key Characteristics | Suitability for Suppressing Dehalogenation |
| Simple Triarylphosphines | PPh₃ | Less bulky, moderate electron donor | Low to Moderate |
| Bulky Trialkylphosphines | P(t-Bu)₃ | Bulky, strong electron donor | High |
| Biaryl Phosphines | XPhos, SPhos | Bulky, electron-rich | Very High |
| N-Heterocyclic Carbenes | IPr, IMes | Very strong electron donor, sterically demanding | Very High |
The Choice of Base: A Balancing Act
The base is necessary to activate the coupling partner (e.g., boronic acid in a Suzuki coupling), but it can also be a source of trouble.
The Underlying Principle: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can promote dehalogenation, potentially by participating in the formation of Pd-H species.[1][3] Weaker inorganic bases are often a better choice.
Recommendations:
-
Opt for Weaker Inorganic Bases: For Suzuki couplings, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For Buchwald-Hartwig aminations, while stronger bases are often needed, a careful screening of conditions is warranted.
-
Ensure Anhydrous Conditions: If using a weaker base, ensure your reaction is scrupulously dry, as water can hydrolyze the base and affect its efficacy, as well as being a potential hydride source.
The Solvent Environment: More Than Just a Medium
The solvent can directly participate in the dehalogenation pathway.
The Underlying Principle: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can be sources of hydride for the formation of Pd-H species.[4] Non-polar, aprotic solvents are generally preferred.[1][4]
Recommendations:
-
Favor Aprotic, Non-Polar Solvents: Toluene, dioxane, and THF are excellent choices for minimizing dehalogenation.[1][4]
-
Thoroughly Degas Your Solvent: Dissolved oxygen can lead to catalyst decomposition and the formation of palladium species that may promote side reactions.[2]
Reaction Temperature: The Kinetic Factor
The Underlying Principle: Dehalogenation can have a different activation energy than the desired cross-coupling reaction.[1] In some cases, lowering the temperature can favor the desired pathway.
Recommendation:
-
Attempt Lower Reaction Temperatures: If your desired reaction proceeds, albeit more slowly, at a lower temperature (e.g., 80 °C instead of 110 °C), you may observe a significant reduction in the dehalogenated byproduct.[1]
Visualizing the Competing Pathways
To better understand the challenge, let's visualize the catalytic cycle and the point at which the dehalogenation side reaction diverges.
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
Experimental Protocols: Putting Theory into Practice
Here is a starting point protocol for a Suzuki-Miyaura coupling of 2-Bromo-5-isopropylaniline designed to minimize dehalogenation.
Optimized Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-isopropylaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-isopropylaniline, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd₂(dba)₃ and XPhos. Add these solids to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A step-by-step troubleshooting workflow for minimizing dehalogenation.
By systematically evaluating and optimizing these key reaction parameters, you can significantly suppress the undesired dehalogenation of 2-Bromo-5-isopropylaniline and achieve higher yields and purity in your cross-coupling reactions.
References
-
Reddit User Discussion on Dehalogenation in Stille Coupling. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2009). ChemInform. Retrieved January 23, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. (2020). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2018). Molecules. Retrieved January 23, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2020). Catalysis Science & Technology. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Troubleshooting 2-Bromo-5-isopropylaniline Reactions
Welcome to the technical support center for 2-Bromo-5-isopropylaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in reactions involving this sterically hindered aniline derivative. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve issues effectively.
Troubleshooting Guide: Low Conversion & Yield
Low conversion is the most frequently reported issue when working with 2-Bromo-5-isopropylaniline. The molecule's structure, featuring a bulky isopropyl group ortho to the reactive bromide, presents significant steric hindrance that can impede catalytic cycles.[1][2] This guide provides a systematic approach to troubleshooting.
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-Bromo-5-isopropylaniline is stalling or showing low conversion. What is the most likely cause?
The primary suspect is an inefficient catalytic system that cannot overcome the steric hindrance around the C-Br bond. The isopropyl group physically blocks the palladium complex from efficient oxidative addition, a critical first step in most cross-coupling catalytic cycles.
Diagnostic & Corrective Workflow:
-
Assess the Catalyst & Ligand: Standard ligands like PPh₃ are often ineffective. For sterically hindered substrates, you need highly active, bulky, and electron-rich phosphine ligands.[3] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and stabilize the catalyst throughout the cycle.
-
Optimize the Base and Solvent: The choice of base and solvent is critical and interdependent. For instance, in Suzuki reactions, the base activates the boronic acid, while in Buchwald-Hartwig aminations, it deprotonates the amine.[3][4]
-
Verify Reagent Quality: Ensure all reagents are pure and dry. Water can hydrolyze boronic esters and certain bases, while oxygen can deactivate the Pd(0) catalyst.
Here is a logical workflow for troubleshooting these issues:
Caption: A systematic workflow for troubleshooting low conversion.
Question 2: Which specific catalyst/ligand systems are recommended for Suzuki-Miyaura coupling with 2-Bromo-5-isopropylaniline?
For sterically demanding substrates like this, general-purpose catalysts are insufficient. You must employ specialized ligand systems designed to accelerate the oxidative addition and reductive elimination steps.
Causality: Bulky, electron-rich monophosphine ligands (Buchwald-type) or specific palladacycles have proven effective. The ligand's bulkiness forces a lower coordination number on the palladium center, making it more reactive, while its electron-donating character increases electron density on the metal, facilitating the oxidative addition into the C-Br bond.
| Catalyst System | Recommended Base | Solvent | Typical Temp. | Rationale & Reference |
| Pd₂(dba)₃ + SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or 2-MeTHF | 80-100 °C | A robust system for electron-rich, hindered aryl bromides.[5] |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene or CPME | 90-110 °C | XPhos is highly effective for challenging couplings. |
| CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF / H₂O | 80 °C | Pre-formed palladacycles can show unique reactivity and high turnover for hindered substrates. |
| Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or DMF | 90 °C | A more traditional but sometimes effective catalyst; may require higher temperatures and longer times.[5] |
Protocol Spotlight: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol provides a robust starting point for optimization.
Materials:
-
2-Bromo-5-isopropylaniline (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (2.5 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane (or 2-MeTHF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K₃PO₄, the boronic acid, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by 2-Bromo-5-isopropylaniline.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Proceed with standard aqueous workup and purification.
Question 3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this?
Hydrodehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction, especially with electron-rich aryl bromides. It often arises from the catalyst reacting with sources of hydride or from β-hydride elimination if the amine coupling partner has an α-proton.
Mechanistic Insight: This side reaction competes with the desired C-N bond formation. It can be exacerbated by overly high temperatures, an unsuitable base, or a catalyst system that favors this pathway.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for some systems, weaker bases like Cs₂CO₃ or K₃PO₄ can minimize side reactions.
-
Ligand Selection: Certain ligands are better at promoting reductive elimination over competing pathways. Josiphos-type or Buchwald dialkylbiaryl phosphine ligands are excellent choices.
-
Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish.
-
Reagent Purity: Ensure the amine coupling partner is pure. Impurities can sometimes act as hydride sources.
Caption: Catalytic cycle showing the critical oxidative addition step.
Frequently Asked Questions (FAQs)
Q: How should I store 2-Bromo-5-isopropylaniline? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Some anilines can be sensitive to light and air over long periods, so storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended for high-purity applications.[7]
Q: Is it necessary to protect the aniline's -NH₂ group before performing a cross-coupling reaction? A: Generally, for Suzuki-Miyaura reactions, protection is not required. The free amine is tolerated by most modern catalyst systems. However, for other reaction types or if the -NH₂ group interferes with another functional group on your coupling partner, protection (e.g., as a Boc-carbamate or an amide) might be necessary. Keep in mind that adding protection and deprotection steps will lower the overall yield of your synthetic sequence.
Q: My reaction mixture turns black. Is this a problem? A: The formation of finely divided black precipitate ("palladium black") indicates that the palladium catalyst has agglomerated and fallen out of the catalytic cycle. This is a form of catalyst deactivation and is a common reason for stalled reactions. It can be caused by:
-
High Temperatures: Excessive heat can degrade the ligand and catalyst.
-
Poor Ligand Choice: The ligand may not be robust enough to stabilize the palladium species at the required temperature.
-
Presence of Oxygen: Failure to maintain an inert atmosphere can lead to oxidation and decomposition of the Pd(0) catalyst. If you observe this, the reaction has likely stopped. The best approach is to restart the reaction with a more robust ligand, lower temperature, and stricter adherence to inert atmosphere techniques.[5]
Q: What is the best way to purify the final product? A: Column chromatography on silica gel is the most common method. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Given the basicity of the aniline nitrogen, it may "streak" on the silica gel. This can often be suppressed by adding a small amount of triethylamine (~0.5-1%) to the eluent. Alternatively, purification can sometimes be achieved by crystallization or distillation if the product is suitable.[8]
References
-
Synthesis of 2-bromo-6-isopropylaniline. PrepChem.com. [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters - ACS Publications. [Link]
- Improvement for production process for isopropyl aniline.
-
Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]
-
5-Bromo-2-isopropylaniline. AOBChem USA. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Multistep Synthesis. Chemistry LibreTexts. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
steric hindrance effect: Topics by Science.gov. Science.gov. [Link]
-
The optimization of aniline reaction conditions. ResearchGate. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. NIH. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
-
Scope of the meta-bromoaniline synthesis. ResearchGate. [Link]
-
2-Bromo-5-isopropylaniline. Huatong Chemical. [Link]
- Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Bromo-5-isopropylaniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Bromo-5-isopropylaniline Scaffold
In the landscape of medicinal chemistry and materials science, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. 2-Bromo-5-isopropylaniline is a prime example of a versatile building block, offering a unique combination of steric and electronic properties. Its structure features an electron-donating isopropyl group and an electron-withdrawing bromine atom, creating a distinct chemical environment on the aniline ring.[1] This substitution pattern makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of heterocyclic systems for pharmaceutical research.[1]
The true potential of this scaffold is unlocked through targeted derivatization. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, while the nucleophilic amino group provides a site for a multitude of functionalization strategies. This guide provides a comparative analysis of key derivatization pathways and the essential analytical techniques required to characterize the resulting products, offering field-proven insights to streamline your development process.
Core Derivatization Strategies: A Comparative Overview
The strategic derivatization of 2-Bromo-5-isopropylaniline hinges on leveraging its two primary reactive sites: the carbon-bromine bond and the amino group. The choice of reaction pathway is dictated by the desired final structure and the intended application.
-
C-N and C-C Bond Formation via Cross-Coupling: The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions. This is the most powerful method for introducing significant structural diversity.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, enabling the synthesis of complex diarylamines or alkylarylamines. The choice of a palladium pre-catalyst and a sterically demanding phosphine ligand is crucial for achieving high yields, especially with an electron-rich substrate like our aniline.[2]
-
Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis, the Suzuki reaction forges a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[3][4] This is the preferred method for creating biaryl structures, which are prevalent in many biologically active molecules.[5]
-
-
N-Functionalization of the Aniline Moiety: The amino group offers a wealth of opportunities for modification, influencing the compound's polarity, hydrogen bonding capability, and overall pharmacological profile.
-
N-Acylation: Reaction with an acyl chloride or anhydride produces an amide. This is a straightforward and high-yielding reaction that can be used to install a variety of functional groups and is often used as a protecting group strategy.[6]
-
Schiff Base Formation: Condensation with an aldehyde or ketone yields an imine (Schiff base). These derivatives are important intermediates and have shown a range of biological activities themselves.[7]
-
dot
Caption: Key derivatization pathways for 2-Bromo-5-isopropylaniline.
Analytical Characterization: A Multi-Technique Approach
Thorough characterization is non-negotiable for confirming the identity, purity, and structure of newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our derivatives, key diagnostic signals include the aromatic protons (typically δ 6.5-8.0 ppm), the isopropyl methine (septet) and methyl (doublet) protons, and the N-H proton (a broad singlet that can be exchanged with D₂O).[8]
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts of aromatic carbons are particularly sensitive to the nature of the substituents.[9][10] For example, the carbon attached to the bromine (C-Br) will have a distinct chemical shift that disappears upon successful Suzuki coupling, replaced by signals from the newly introduced aryl ring.
2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information.
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar and thermally labile molecules. It typically shows the protonated molecule [M+H]⁺, providing a direct readout of the molecular weight.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The electron ionization (EI) mode provides a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule.[12] Note that polar aniline derivatives often require derivatization (e.g., acylation or silylation) to improve their volatility and chromatographic peak shape.[13]
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands to monitor include:
-
N-H stretch: For the starting material and some derivatives, typically appearing as one or two sharp peaks in the 3300-3500 cm⁻¹ region.
-
C=O stretch: A strong, sharp absorption around 1650-1700 cm⁻¹ is a clear indicator of a successful N-acylation reaction.
-
C=N stretch: Appears around 1600-1650 cm⁻¹ and confirms the formation of a Schiff base.
Comparative Data for Representative Derivatives
The following table summarizes expected analytical data for derivatives synthesized from 2-Bromo-5-isopropylaniline. This serves as a baseline for researchers to compare their own experimental results.
| Derivative | Synthesis Route | Expected MW | Expected MS (ESI) [M+H]⁺ | Key ¹H NMR Signals (δ ppm) | Key IR Bands (cm⁻¹) |
| Parent Compound | - | 214.10 | 215.1 | ~6.5-7.0 (Ar-H), ~3.5 (br s, NH₂), 2.8 (septet, CH), 1.2 (d, CH₃) | ~3450, 3370 (N-H) |
| N-acetyl derivative | N-Acylation | 256.14 | 257.1 | ~7.0-7.5 (Ar-H), ~7.8 (br s, NH), 2.8 (septet, CH), 2.1 (s, COCH₃), 1.2 (d, CH₃) | ~3250 (N-H), ~1670 (C=O) |
| Suzuki Product (Phenyl) | Suzuki Coupling | 211.30 | 212.3 | ~7.0-7.6 (Ar-H, multiple), ~3.6 (br s, NH₂), 2.9 (septet, CH), 1.2 (d, CH₃) | ~3450, 3370 (N-H) |
| Buchwald Product (Aniline) | Buchwald-Hartwig | 226.31 | 227.3 | ~6.8-7.3 (Ar-H, multiple), ~5.7 (br s, NH), ~3.6 (br s, NH₂), 2.8 (septet, CH), 1.2 (d, CH₃) | ~3400, 3350 (N-H) |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and analysis of 2-Bromo-5-isopropylaniline derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-phenyl-5-isopropylaniline.
Causality: This protocol uses a standard palladium acetate catalyst with a phosphine ligand, a common and effective system for Suzuki couplings.[5] Potassium phosphate is chosen as a mild base suitable for substrates that may be sensitive to stronger bases. Toluene is a high-boiling solvent appropriate for the reaction temperature.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-isopropylaniline (1.0 mmol, 214 mg), phenylboronic acid (1.5 mmol, 183 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a suitable phosphine ligand like SPhos (0.04 mmol).
-
Atmosphere Control: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[14]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to 2-Bromo-5-isopropylaniline as a Synthetic Building Block
Introduction: The Strategic Value of Substituted Anilines
Aniline and its derivatives are foundational pillars in the synthesis of a vast spectrum of functional molecules, from pharmaceuticals to advanced materials.[1] Their utility lies in the dual reactivity of the amino group and the aromatic ring, which can be strategically functionalized. Among these, halogenated anilines are particularly prized as versatile intermediates, primarily due to their capacity to participate in transition metal-catalyzed cross-coupling reactions.[2]
This guide provides an in-depth technical comparison of 2-Bromo-5-isopropylaniline , benchmarking its performance against isomeric and alternative building blocks. We will explore its physicochemical properties, analyze its reactivity through the lens of electronic and steric effects, and present comparative experimental data in cornerstone synthetic transformations: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The objective is to equip researchers, chemists, and drug development professionals with the critical data and mechanistic insights needed to make informed decisions in synthetic planning.
Physicochemical Profile and Reactivity Analysis
2-Bromo-5-isopropylaniline (CAS: 1058062-69-3) is a disubstituted aniline featuring a bromine atom ortho to the amine and an isopropyl group meta to it.[3] These substituents profoundly influence the molecule's reactivity in both electrophilic aromatic substitution and cross-coupling reactions.
Table 1: Physicochemical Properties of Selected Bromoaniline Building Blocks
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-isopropylaniline | 1058062-69-3 | C₉H₁₂BrN | 214.10 |
| 2-Bromo-4-isopropylaniline | 51605-97-1 | C₉H₁₂BrN | 214.10[4][5] |
| 3-Bromo-5-isopropylaniline | 112930-36-6 | C₉H₁₂BrN | 214.10[6] |
| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | 172.02 |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 |
Causality of Reactivity: Electronic and Steric Effects
The synthetic utility of 2-Bromo-5-isopropylaniline is dictated by the interplay of its three key functional groups:
-
Amino Group (-NH₂): A potent activating, ortho, para-directing group due to its strong +M (mesomeric) effect.
-
Bromo Group (-Br): A deactivating group due to its -I (inductive) effect, but it is also ortho, para-directing because of its +M effect (lone pair resonance). In cross-coupling, it serves as the reactive handle.
-
Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho, para-directing group via its +I effect and hyperconjugation. Its primary influence is steric; its bulk can hinder reactions at adjacent positions.
The bromine atom's position ortho to the strongly activating amino group makes it highly susceptible to oxidative addition by palladium(0) catalysts, a critical initiation step in many cross-coupling reactions. The meta-isopropyl group provides steric bulk that can influence regioselectivity in subsequent reactions and modulates the lipophilicity of derivative molecules, a key parameter in drug design.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[7] The performance of a bromoaniline substrate is a direct reflection of its electronic and steric properties, which influence the efficiency of the palladium catalytic cycle.[1]
A comparative study using a micellar Suzuki cross-coupling protocol between various bromoanilines and 2-thienylboronic acid provides a clear benchmark.[1][8] While data for the specific 5-isopropyl isomer is not available in this direct comparison, the performance of 2-bromoaniline serves as a crucial baseline.
Table 2: Comparative Yields in Micellar Suzuki-Miyaura Coupling with 2-Thienylboronic Acid [1]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Analysis of Causality: The high reactivity of ortho- and para-bromoanilines (86% and 91% yield in 15 min, respectively) is attributed to the electronic activation provided by the amino group, which facilitates the initial oxidative addition step.[1] The slower initial rate for 3-bromoaniline highlights the importance of substituent positioning.[1] For 2-Bromo-5-isopropylaniline , we can extrapolate that its reactivity would be comparable to 2-bromoaniline, as the meta-isopropyl group has a minimal electronic impact on the C-Br bond but may slightly modulate catalyst approach due to steric factors.
Representative Experimental Protocol: Micellar Suzuki-Miyaura Coupling
This protocol is adapted from a validated procedure for bromoaniline isomers and demonstrates a green chemistry approach using an aqueous surfactant solution.[1]
-
Materials:
-
Bromoaniline isomer (e.g., 2-Bromo-5-isopropylaniline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in deionized water
-
-
Procedure:
-
To a 10 mL reaction vial, add the bromoaniline isomer, the arylboronic acid, the palladium catalyst, and triethylamine.
-
Add the 2 wt% Kolliphor EL aqueous solution to achieve a 0.1 M concentration of the limiting reactant.
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For reactive substrates like 2-bromoanilines, significant conversion is expected within 15-30 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The trustworthiness of this protocol stems from its use of a highly effective, commercially available catalyst system known for its robustness. The micellar conditions often lead to faster reaction times and high yields at room temperature, even without an inert atmosphere, simplifying the experimental setup.[8]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[9][10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[10][11]
Analysis of Causality: The choice of ligand and base is critical and substrate-dependent. For electron-rich aryl bromides like 2-Bromo-5-isopropylaniline, the oxidative addition step is generally facile. The key challenges are often the reductive elimination step and preventing side reactions like β-hydride elimination.
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required.[12] They promote the formation of a monoligated palladium complex, which accelerates the rate-limiting reductive elimination step to form the C-N bond.
-
Base Choice: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating catalyst turnover.[11] Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the specific substrates.[12]
In a comparative context, 2-Bromo-5-isopropylaniline is expected to be a highly effective substrate. The ortho-bromo configuration promotes the coupling, and while the ortho-amino group could potentially chelate the palladium center, modern bulky phosphine ligands effectively prevent catalyst poisoning and favor the desired productive cycle.
Sources
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-5-isopropylaniline Isomers
Introduction: The Critical Role of Isomeric Purity in Drug Development
In the landscape of pharmaceutical research and development, the precise molecular architecture of a compound is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituent groups—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] A subtle shift in a substituent's position on an aromatic ring can alter a molecule's ability to bind to its target, change its metabolic pathway, or introduce unforeseen toxicity.[3] Consequently, the unambiguous identification and characterization of a specific isomer are non-negotiable for ensuring drug safety and efficacy.[4][5]
This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Bromo-5-isopropylaniline and its key positional isomers: 2-Bromo-4-isopropylaniline, 3-Bromo-5-isopropylaniline, and 4-Bromo-2-isopropylaniline. As a self-validating system, this document will not only present the expected spectral data but also delve into the underlying principles that govern the observed differences. This approach empowers researchers to not just identify these specific compounds but also to apply these principles to other complex aromatic systems. The spectroscopic techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will be our analytical tools.[6][7]
The Isomers Under Investigation
For clarity and a focused comparison, we will be examining the following four isomers of bromo-isopropylaniline:
Figure 1: Structures of the bromo-isopropylaniline isomers.
¹H NMR Spectroscopy: A Detailed Look at Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted benzenes.[8] The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons provide a unique fingerprint for each isomer.
The key to interpreting the ¹H NMR spectra of these isomers lies in understanding the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which shields the protons on the aromatic ring, causing their signals to appear at a lower chemical shift (upfield). Conversely, the bromine atom (-Br) is an electron-withdrawing group, which deshields the aromatic protons, shifting their signals to a higher chemical shift (downfield). The isopropyl group has a weaker electron-donating effect.
Predicted ¹H NMR Data Comparison
| Isomer | Aromatic Protons (Predicted δ, ppm, Multiplicity) | Isopropyl Protons (Predicted δ, ppm, Multiplicity) | NH₂ Protons (Predicted δ, ppm, Multiplicity) |
| 2-Bromo-5-isopropylaniline | H-3: ~6.8 (d), H-4: ~6.5 (dd), H-6: ~7.0 (d) | CH: ~2.8 (septet), CH₃: ~1.2 (d) | ~3.6 (s, br) |
| 2-Bromo-4-isopropylaniline | H-3: ~6.9 (d), H-5: ~6.7 (dd), H-6: ~6.6 (d) | CH: ~2.8 (septet), CH₃: ~1.2 (d) | ~3.7 (s, br) |
| 3-Bromo-5-isopropylaniline | H-2: ~6.7 (s), H-4: ~6.6 (s), H-6: ~6.8 (s) | CH: ~2.8 (septet), CH₃: ~1.2 (d) | ~3.7 (s, br) |
| 4-Bromo-2-isopropylaniline | H-3: ~7.1 (d), H-5: ~7.2 (dd), H-6: ~6.5 (d) | CH: ~3.1 (septet), CH₃: ~1.2 (d) | ~4.0 (s, br) |
Note: These are predicted values based on established substituent effects. Actual values may vary depending on the solvent and instrument.
Causality Behind the Predicted Shifts and Splitting Patterns:
-
2-Bromo-5-isopropylaniline: The proton at H-6 is ortho to the electron-donating amino group and meta to the isopropyl group, but also ortho to the deshielding bromine, hence its downfield shift. The proton at H-4 is ortho to the isopropyl group and para to the bromine, and will be influenced by both. The proton at H-3 is ortho to the bromine and meta to the amino group, leading to a downfield shift. The splitting pattern will be complex due to meta and ortho couplings.
-
2-Bromo-4-isopropylaniline: The proton at H-3 is ortho to the deshielding bromine. The proton at H-5 is between the two electron-donating groups. The proton at H-6 is ortho to the amino group. This results in a more compressed aromatic region compared to the 5-isopropyl isomer.
-
3-Bromo-5-isopropylaniline: The high degree of symmetry in this molecule is a key distinguishing feature. We expect to see three singlets in the aromatic region, a unique signature among these isomers.
-
4-Bromo-2-isopropylaniline: The proton at H-3 is ortho to the bulky isopropyl group and the amino group. The proton at H-5 is ortho to the bromine. The proton at H-6 is para to the isopropyl group and ortho to the amino group. The steric hindrance from the ortho-isopropyl group can influence the conformation and electronic environment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[9]
Predicted ¹³C NMR Data Comparison
| Isomer | Aromatic Carbons (Predicted δ, ppm) | Isopropyl Carbons (Predicted δ, ppm) |
| 2-Bromo-5-isopropylaniline | C1: ~145, C2: ~110, C3: ~130, C4: ~115, C5: ~148, C6: ~118 | CH: ~34, CH₃: ~24 |
| 2-Bromo-4-isopropylaniline | C1: ~144, C2: ~112, C3: ~120, C4: ~140, C5: ~117, C6: ~128 | CH: ~33, CH₃: ~24 |
| 3-Bromo-5-isopropylaniline | C1: ~148, C2: ~115, C3: ~122, C4: ~125, C5: ~149, C6: ~115 | CH: ~34, CH₃: ~24 |
| 4-Bromo-2-isopropylaniline | C1: ~143, C2: ~135, C3: ~128, C4: ~118, C5: ~130, C6: ~115 | CH: ~28, CH₃: ~23 |
Note: These are predicted values. The carbon attached to the amino group will be significantly upfield, while the carbon attached to the bromine will be downfield.
Rationale for Predicted ¹³C Chemical Shifts:
The carbon directly attached to the amino group (C1) will be the most upfield among the substituted carbons due to the strong shielding effect. The carbon bonded to the bromine (the ipso-carbon) will be downfield. The positions of the other aromatic carbons are influenced by the additive effects of the substituents.[10] The number of distinct signals in the aromatic region will also reflect the symmetry of each isomer, with 3-Bromo-5-isopropylaniline expected to show fewer signals than the others.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups. For the bromo-isopropylaniline isomers, we will focus on the N-H stretches of the primary amine, the C-H stretches of the aromatic and isopropyl groups, and the C-Br stretch. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.[11][12]
Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Primary amines show two distinct bands for symmetric and asymmetric stretching. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of hydrogens on the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | From the isopropyl group. |
| Aromatic C=C Stretch | 1500 - 1600 (multiple bands) | Characteristic of the benzene ring. |
| C-N Stretch | 1250 - 1350 | Aromatic amine C-N stretching. |
| C-H Out-of-Plane Bending | 800 - 900 | The pattern of these bands is indicative of the substitution pattern on the ring. |
| C-Br Stretch | 500 - 600 | Confirms the presence of the bromo substituent. |
While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially the C-H out-of-plane bending bands which are sensitive to the substitution pattern.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Key Features in the Mass Spectrum:
-
Molecular Ion (M⁺): For C₉H₁₂BrN, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 213 and 215). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant peak at [M-15]⁺ is expected from the cleavage of a methyl group from the isopropyl substituent. This results in a more stable secondary carbocation.[13]
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[14]
-
Loss of HBr: Elimination of HBr can also be observed.
-
While the major fragments may be similar across the isomers, the relative intensities of these fragments can differ due to the varying stability of the resulting ions, providing another layer of data for differentiation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromo-isopropylaniline isomers.
¹H and ¹³C NMR Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
Figure 3: Workflow for IR Spectroscopy.
Mass Spectrometry (GC-MS)
Figure 4: Workflow for Mass Spectrometry.
Conclusion
The differentiation of 2-Bromo-5-isopropylaniline from its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive method, with the unique chemical shifts and splitting patterns of the aromatic protons providing a clear fingerprint for each isomer. ¹³C NMR corroborates this by revealing the number of non-equivalent carbons and their electronic environments. IR spectroscopy confirms the presence of the key functional groups, and the fingerprint region offers clues to the substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and provides further structural clues through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently and accurately characterize their target molecules, a crucial step in the journey from discovery to a safe and effective therapeutic.
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
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Spectroscopy Magazine. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Bromo-5-isopropylaniline
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-5-isopropylaniline. As a specialty chemical, it is imperative that all researchers, scientists, and drug development professionals adhere to the highest safety standards to mitigate potential risks. This document is designed to be a comprehensive resource, offering procedural, step-by-step guidance to ensure the safe execution of laboratory operations involving this compound.
Understanding the Hazard: A Proactive Approach to Safety
The operational plan for handling 2-Bromo-5-isopropylaniline must be built on a foundation of risk assessment and the principles of "As Low As Reasonably Practicable" (ALARP) exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 2-Bromo-5-isopropylaniline. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Dispensing (Solid) | Nitrile gloves (double-gloved) | Safety glasses with side shields | N95 or higher-rated respirator | Lab coat |
| Solution Preparation and Transfers | Nitrile gloves (double-gloved) | Chemical splash goggles | In a certified chemical fume hood | Lab coat |
| Running Reactions | Nitrile gloves (double-gloved) | Chemical splash goggles and face shield | In a certified chemical fume hood | Lab coat |
| Work-up and Purification | Nitrile gloves (double-gloved) | Chemical splash goggles and face shield | In a certified chemical fume hood | Lab coat |
| Waste Disposal | Nitrile gloves (double-gloved) | Chemical splash goggles | In a certified chemical fume hood | Lab coat |
Causality of PPE Selection:
-
Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential skin absorption, a primary route of exposure for aniline compounds.
-
Eye and Face Protection: The use of chemical splash goggles is essential to protect against accidental splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.
-
Respiratory Protection: Handling the solid form of 2-Bromo-5-isopropylaniline outside of a fume hood poses an inhalation risk from dust particles. An N95 respirator is the minimum recommended protection. All other operations should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
-
Protective Clothing: A standard lab coat is required to protect against minor spills and contamination of personal clothing.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the safe handling of 2-Bromo-5-isopropylaniline in a typical laboratory setting.
3.1. Preparation and Pre-Handling Checklist
-
Review the (surrogate) SDS: In the absence of a specific SDS for 2-Bromo-5-isopropylaniline, review the SDS for a structurally similar compound, such as 2-bromoaniline, to familiarize yourself with potential hazards.
-
Ensure Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary PPE: Have all required gloves, eye protection, and respiratory protection readily available.
-
Prepare your workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily accessible.
-
Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
3.2. Experimental Workflow: From Weighing to Reaction Quenching
Caption: Experimental workflow for handling 2-Bromo-5-isopropylaniline.
-
Weighing:
-
Don all required PPE (double nitrile gloves, safety glasses, N95 respirator, lab coat).
-
Perform all weighing operations inside a certified chemical fume hood.
-
Use a tared weigh boat or container to minimize contamination of the balance.
-
Carefully transfer the solid to the reaction vessel inside the fume hood.
-
-
Dissolving and Reaction Setup:
-
Add the solvent to the reaction vessel containing the 2-Bromo-5-isopropylaniline.
-
Assemble the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
-
-
Running and Monitoring the Reaction:
-
Maintain the reaction within the fume hood for the entire duration.
-
Use appropriate monitoring techniques (e.g., TLC, LC-MS) to track the progress of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform all extractions and purification steps (e.g., column chromatography) within the fume hood.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Bromo-5-isopropylaniline and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused 2-Bromo-5-isopropylaniline and solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "2-Bromo-5-isopropylaniline"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
4.3. Final Disposal
Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Never dispose of 2-Bromo-5-isopropylaniline down the drain or in the regular trash.
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
By adhering to these guidelines, researchers can safely handle 2-Bromo-5-isopropylaniline and minimize the risk of exposure. Remember, a culture of safety is the responsibility of every individual in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
